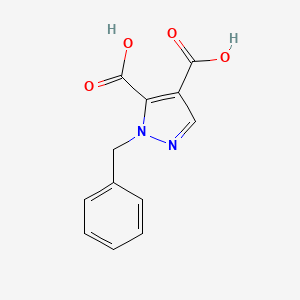
Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a phenyl group and a cyano group, making it a versatile intermediate in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-phenylfuran-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the product. The use of catalysts and automated systems further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives.
科学的研究の応用
ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用機序
The mechanism of action of ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.
類似化合物との比較
ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE can be compared with other furan derivatives, such as:
- ETHYL (2E)-2-CYANO-3-(5-METHYLFURAN-2-YL)PROP-2-ENOATE
- ETHYL (2E)-2-CYANO-3-(5-CHLOROFURAN-2-YL)PROP-2-ENOATE
- ETHYL (2E)-2-CYANO-3-(5-BROMOFURAN-2-YL)PROP-2-ENOATE
These compounds share similar structural features but differ in the substituents on the furan ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE is unique due to the phenyl group, which enhances its stability and potential for diverse chemical transformations.
特性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
ethyl (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)13(11-17)10-14-8-9-15(20-14)12-6-4-3-5-7-12/h3-10H,2H2,1H3/b13-10+ |
InChIキー |
IGVPVTJRTRLHHO-JLHYYAGUSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-5-nitro-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11713323.png)
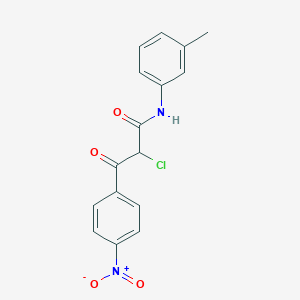
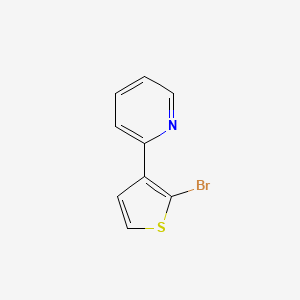
![N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide](/img/structure/B11713333.png)
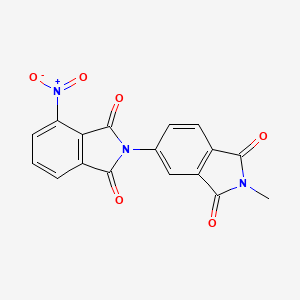
![N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11713350.png)
![N'~1~,N'~9~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713373.png)
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11713374.png)
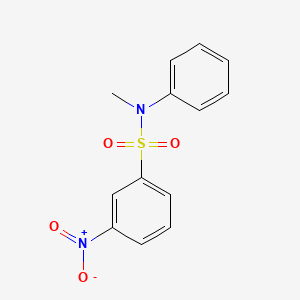
![ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11713386.png)
![2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B11713391.png)
![5,5,8,9-Tetramethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11713401.png)
